Spacer C3 vs. dSpacer: Functional Mimicry of Catalytic Motifs in DNAzyme 10-23
In a systematic probe of the 10-23 DNAzyme catalytic core, single-nucleotide positions were substituted with either Spacer C3 or dSpacer to assess functional tolerance. The relative catalytic rates of these spacer analogs were quantified against the wild-type (WT) DNAzyme (WT = 100). At position T8, the Spacer C3 analog exhibited a relative catalytic rate of 129, compared to 124 for the dSpacer analog, demonstrating that the C3 spacer not only tolerates but slightly enhances catalytic activity at this position. In contrast, a complete deletion of the T8 nucleotide reduced the catalytic rate to 46 [1]. This data directly compares Spacer C3 and dSpacer in a functional nucleic acid context, highlighting their distinct, position-dependent effects on catalysis.
| Evidence Dimension | Relative Catalytic Rate of DNAzyme 10-23 Analogs (WT = 100) |
|---|---|
| Target Compound Data | Relative catalytic rate = 129 for Spacer C3 substitution at position T8 |
| Comparator Or Baseline | Relative catalytic rate = 124 for dSpacer substitution; 46 for nucleotide deletion |
| Quantified Difference | Spacer C3 substitution yields a 2.8-fold higher catalytic rate compared to nucleotide deletion, and a 4% higher rate compared to dSpacer substitution at the same position. |
| Conditions | In vitro cleavage assay using RNA substrate; data derived from 15 DNAzyme 10-23 analogs with single-nucleotide substitutions. |
Why This Matters
This head-to-head comparison demonstrates that Spacer C3 and dSpacer are not functionally interchangeable in nucleic acid enzyme engineering; Spacer C3 can preserve or enhance catalytic function where dSpacer or deletion fails, making it a critical reagent for aptamer and DNAzyme optimization studies.
- [1] Wang, et al. Glen Report 34-24 Application Note — Spacers for Aptamer and DNAzyme/ribozyme Study. Glen Research. View Source
